2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
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Overview
Description
2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound and its derivatives have been synthesized and evaluated for their potential antimicrobial and anticancer activities. For instance, novel series of pyrazolopyrimidines have been synthesized and assessed for their cytotoxic activities against cancer cell lines, showing promising results in inhibiting the growth of certain cancer types. Furthermore, these compounds have also been tested for their antimicrobial properties, showing effectiveness against a range of bacteria and fungi, indicating their potential as therapeutic agents in treating infectious diseases (Rahmouni et al., 2016).
Antimicrobial and Antifungal Agents
Several derivatives of the compound have been synthesized and screened for their antibacterial, antifungal, and antitubercular activities. Some derivatives demonstrated promising results against various microorganisms, highlighting their potential use in developing new antimicrobial agents. This includes the study of thiazolidinone and azetidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which showed significant antimicrobial and antitubercular activities (Patel et al., 2006).
Antinociceptive and Anti-inflammatory Properties
The compound's derivatives have been explored for their antinociceptive (pain-relieving) and anti-inflammatory properties. Some derivatives have shown significant activity in preclinical models, suggesting their potential for development into new drugs for treating pain and inflammation. This includes the design, synthesis, and evaluation of thiazolopyrimidine derivatives, which demonstrated notable antinociceptive and anti-inflammatory activities without significant ulcerogenic effects, indicating their potential as safer alternatives to existing anti-inflammatory drugs (Selvam et al., 2012).
Antioxidant and Antitumor Activities
The antioxidant and antitumor activities of some prepared nitrogen heterocycles, including derivatives of the compound, have been evaluated. These studies reveal the potential of these derivatives in acting as antioxidant agents and in exhibiting antitumor activities against specific cancer cell lines. This suggests their potential application in cancer therapy and prevention (El-Moneim et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibitCDK2 , a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it a potential target for cancer treatment .
Mode of Action
Compounds with similar structures have been reported to act as atp-competitive inhibitors, showing selectivity for inhibition of pkb over the closely related kinase pka . This suggests that the compound might interact with its targets by competing with ATP, thereby inhibiting the kinase activity and affecting cell proliferation and survival .
Biochemical Pathways
Inhibition of cdk2 can affect cell cycle progression, potentially leading to cell cycle arrest and apoptosis
Pharmacokinetics
The degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, the lipophilicity of this compound might play a role in its bioavailability and distribution within the body.
Result of Action
Similar compounds have been reported to show cytotoxic activities against various cancer cell lines . This suggests that the compound might induce cell death in cancer cells, potentially through mechanisms such as cell cycle arrest and apoptosis .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-10-15(20-17(24-10)11-5-7-12(19)8-6-11)9-25-18-21-14-4-2-3-13(14)16(23)22-18/h5-8H,2-4,9H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZXHJMTMZOHNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=C(CCC4)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.